molecular formula C9H9NO B141487 4-Methoxyphenylacetonitrile CAS No. 104-47-2

4-Methoxyphenylacetonitrile

Cat. No. B141487
CAS RN: 104-47-2
M. Wt: 147.17 g/mol
InChI Key: PACGLQCRGWFBJH-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetonitrile is a chemical compound that can be synthesized through various methods. It is an intermediate that can be used in the synthesis of other chemical compounds, including pharmaceuticals and organic materials. The compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to an acetonitrile group.

Synthesis Analysis

The synthesis of 4-Methoxyphenylacetonitrile and related compounds has been explored in several studies. One method involves the solvent-free condensation of phenylacetonitrile with 4-methoxybenzaldehyde using either powdered KOH at room temperature or K2CO3 in the presence of a phase transfer agent under microwave activation or conventional heating . Another approach for synthesizing related compounds includes the use of bis(2-methoxyethyl)aminosulfur trifluoride for the conversion of phenylacetic acids to phenylacetonitriles . Additionally, a method for improving the synthesis process of 4-hydroxy-3-methoxyphenylacetonitrile, a related compound, has been reported using KF/Al2O3 as a dehydrant .

Molecular Structure Analysis

The molecular structure of oligomeric 4-(methoxyphenyl)acetonitrile (OMPA) has been investigated theoretically to validate the proposed structure based on experimental measurements. The analysis included infrared (IR), ultraviolet-visible (UV-vis), and photoluminescence (PL) spectra, as well as information on the highest-occupied molecular orbital (HOMO) and the lowest-unoccupied molecular orbital (LUMO) energies .

Chemical Reactions Analysis

Various chemical reactions involving 4-Methoxyphenylacetonitrile derivatives have been studied. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has been reported, with an evaluation of their antimicrobial activity . Another study described the synthesis and chemical reactivity of a novel pyrimidine derivative, which was used as a building block for constructing various nitrogen heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenylacetonitrile derivatives can be inferred from the studies on their synthesis and molecular structure. The compound's reactivity and potential applications in creating complex molecules with biological activity are highlighted by the research on Schiff bases and pyrimidine derivatives . The spectrophotometric study of porphyrin derivatives containing the methoxyphenyl group in acetonitrile suggests insights into the acidity and complexing properties of these compounds .

Scientific Research Applications

Synthesis Improvement

  • Improved Synthesis Method : The synthesis of 4-hydroxy-3-methoxyphenylacetonitrile, closely related to 4-methoxyphenylacetonitrile, was improved using KF/Al2O3 as a dehydrant. This method is noted for its simplicity and economic efficiency (Lai Yi-tian, 2012).

Chemical Reactions and Properties

  • Sonication Effects on Non-Radical Reactions : Research shows significant kinetic effects of sonication on the hydrolysis of 4-methoxyphenyl dichloroacetate, a compound related to 4-methoxyphenylacetonitrile. This suggests the impact of ultrasound in chemical reactions even without cavitation (A. Tuulmets et al., 2014).
  • Generation and Reactivity of Aryl Enol Radical Cations : A study on 1-bromo-1-(4-methoxyphenyl)acetone, related to 4-methoxyphenylacetonitrile, demonstrated the formation of alpha-acyl 4-methoxybenzyl radical and its behavior under acidic conditions, providing insights into radical cation reactivity (N. P. Schepp, 2004).

Biosynthesis and Bioconversion

  • Biosynthesis from p-Methoxyphenylacetonitrile : Bacillus subtilis ZJB-063 has been used for the bioconversion of p-methoxyphenylacetonitrile to p-methoxyphenylacetic acid. This process showcases the potential of microbial biocatalysis in transforming 4-methoxyphenylacetonitrile derivatives (Jing Chen et al., 2008).

Industrial and Pharmaceutical Applications

  • Synthesis of Venlafaxine Hydrochloride : Venlafaxine hydrochloride, a pharmaceutical compound, has been synthesized from 4-methoxyphenylacetonitrile, indicating its role as an intermediate in drug synthesis (Wu Wen-liang, 2011).

Optoelectronic Properties

  • Polymer Science for Optoelectronic Devices : A study explored a 4-methoxy-substituted triphenylamine-containing homopolymer derived from a compound similar to 4-methoxyphenylacetonitrile, revealing its potential in optoelectronic device applications (Hongzheng Chen et al., 2008).

Safety And Hazards

4-Methoxyphenylacetonitrile is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 . It has hazard statements H301 - H412 and precautionary statements P273 - P301 + P310 + P330 .

Future Directions

The global 4-Methoxyphenylacetonitrile market is expected to reach US$ 34 million in 2023, with a positive growth compared with US$ 33 million in 2022 . The industry is evaluated to reach US$ 45 million in 2029, with a CAGR of 4.6% during 2023 to 2029 .

properties

IUPAC Name

2-(4-methoxyphenyl)acetonitrile
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InChI

InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PACGLQCRGWFBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NO
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DSSTOX Substance ID

DTXSID0051526
Record name 4-Methoxyphenylacetonitrile
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Molecular Weight

147.17 g/mol
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Product Name

4-Methoxyphenylacetonitrile

CAS RN

104-47-2
Record name (4-Methoxyphenyl)acetonitrile
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Record name 4-Methoxyphenylacetonitrile
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Record name 4-Methoxyphenylacetonitrile
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Record name Benzeneacetonitrile, 4-methoxy-
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Record name 4-Methoxyphenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for producing 4-Methoxyphenylacetonitrile?

A1: Several synthetic approaches are reported in the literature:

  • Condensation Reaction: 4-Methoxyphenylacetonitrile can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and a cyanide source, such as trimethylsilyl cyanide, in the presence of a catalyst. []
  • Substitution Reaction: Another method involves the reaction of 4-methoxybenzyl chloride or bromide with a cyanide salt, like potassium cyanide or sodium cyanide, in a suitable solvent. []

Q2: 4-Methoxyphenylacetonitrile serves as a key starting material in the synthesis of Venlafaxine hydrochloride. Can you elaborate on this process?

A2: Venlafaxine hydrochloride, an antidepressant drug, utilizes 4-Methoxyphenylacetonitrile as a precursor in its synthesis. The process involves a multi-step reaction sequence. First, 4-Methoxyphenylacetonitrile is reacted with cyclohexanone to produce α-(1-hydroxycyclohexyl)-4-methoxyphenylacetonitrile. This intermediate then undergoes reduction, typically using sodium borohydride (NaBH4) and methyl iodide (CH3I) in dichloromethane (CH2Cl2), often employing tetrabutylammonium bromide ((C4H9)4NBr) as a phase transfer catalyst. The resulting product is then methylated to yield Venlafaxine, which can be further treated with hydrochloric acid to form Venlafaxine hydrochloride. [, ]

Q3: What is the role of 4-Methoxyphenylacetonitrile in synthesizing optically active γ-lactones?

A3: 4-Methoxyphenylacetonitrile plays a crucial role as a reactant in synthesizing optically active α-aryl-γ-alkyl-γ-lactones. These lactones have potential applications as chiral dopants in ferroelectric liquid crystals. The synthesis involves reacting chiral 1,2-epoxyalkanes with the carbanion generated from 4-Methoxyphenylacetonitrile in the presence of a strong base. The resulting product is an optically active γ-lactone, with the chirality originating from the starting 1,2-epoxyalkane. []

Q4: How does 4-Methoxyphenylacetonitrile react with C-nucleophiles like ethyl cyanoacetate and malononitrile?

A4: The reaction of 4-Methoxyphenylacetonitrile with C-nucleophiles depends on the reactivity of the nucleophile:

  • Highly Reactive Nucleophiles: For strongly reactive C-nucleophiles, like the carbanion generated from phenylacetonitrile, the reaction occurs at the sulfur atom of 2-Quinolyl thiocyanate, leading to the formation of corresponding sulfides (α-(2-quinolylthio)phenylacetonitrile derivatives). []
  • Less Reactive Nucleophiles: Less reactive C-nucleophiles, such as those generated from ethyl cyanoacetate and malononitrile, tend to attack the more reactive 2-position carbon of 2-Quinolyl thiocyanate. This results in ipso-substitution products, specifically α-cyano-2-quinolineacetate and 2-quinolinemalononitrile, respectively. []

Q5: What are the key structural features of 4-Methoxyphenylacetonitrile, and what is its molecular formula and weight?

A5: 4-Methoxyphenylacetonitrile is an aromatic organic compound featuring a phenyl ring substituted with a methoxy group (-OCH3) at the para position and an acetonitrile group (-CH2CN) at the meta position. Its molecular formula is C9H9NO, and its molecular weight is 147.17 g/mol. [, ]

Q6: What spectroscopic data is available for characterizing 4-Methoxyphenylacetonitrile?

A6: Various spectroscopic techniques can be employed to characterize 4-Methoxyphenylacetonitrile:

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

Q7: Has 4-Methoxyphenylacetonitrile been identified in natural sources?

A7: Yes, 4-Methoxyphenylacetonitrile has been isolated from the marine sponge Psammaplysilla purpurea, alongside other bromotyrosine-derived metabolites. []

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